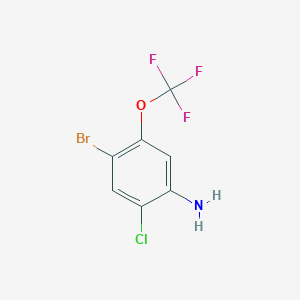

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline

Übersicht

Beschreibung

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is an organic compound. It is similar to compounds like “4-Bromo-2-(trifluoromethyl)aniline” which has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

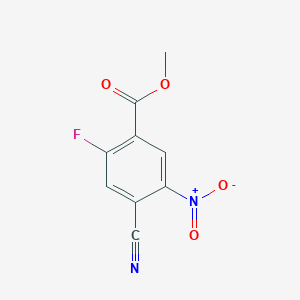

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” consists of a phenyl group bound to a pyrazole . It has a molecular formula of C7H4BrClF3NO. The compound has a molecular weight of 256.02 .Physical And Chemical Properties Analysis

“4-Bromo-2-chloro-5-(trifluoromethoxy)aniline” is a white crystalline powder with a melting point of 121-123 °C. It has a refractive index of 1.5130, a boiling point of 98-100 °C/15 mmHg, and a density of 1.691 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Potential Use in Nonlinear Optical Materials

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline has potential applications in nonlinear optical (NLO) materials. Studies involving similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline, have explored their vibrational analysis and theoretical computations, which are significant for understanding the properties essential for NLO applications. Such compounds have been analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques, and computational methods like density functional theory to understand hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (Revathi et al., 2017).

Applications in Agrochemical Intermediates

An important aspect of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline is its role as an intermediate in agrochemical synthesis. For example, 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been synthesized as an agrochemical intermediate, demonstrating the potential utility of similar compounds in this field. The process involved brominating agents and methylene dichloride-water as a solvent, achieving high yield and purity (Ding Zhi-yuan, 2011).

Role in Crystal Structure Formation

Compounds like 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline contribute to the formation of crystal structures due to their specific substituents. Studies on similar aniline derivatives have shown how chloro, bromo, and other substituents affect the crystal structures, indicating the potential role of 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline in forming unique crystal structures (Dey et al., 2003).

Epoxy Systems with Improved Water Resistance

Another application is in the field of epoxy systems, where compounds like N,N-Bis(2, 3-epoxypropyl) aniline containing bromo, chloro, and trifluoromethyl substituents have been synthesized and cured with aromatic diamines. These studies suggest that similar compounds can significantly improve water resistance in epoxy systems, which is valuable in various industrial applications (Johncock & Tudgey, 1983).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJNDMRLBQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235890 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-(trifluoromethoxy)aniline | |

CAS RN |

115844-00-3 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115844-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

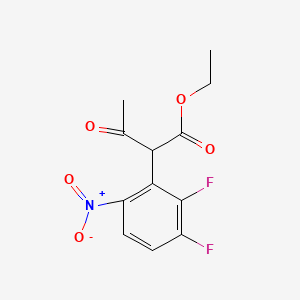

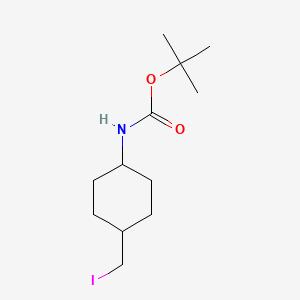

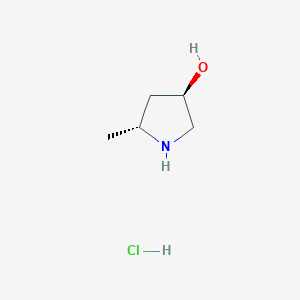

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)